molecular formula C20H20ClFN4O3S B3018796 ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-25-7

ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3018796
CAS No.: 341967-25-7
M. Wt: 450.91
InChI Key: VEAYDOSOMBDWNQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H20ClFN4O3S and its molecular weight is 450.91. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A study by Santilli et al. (1971) introduces a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, a structure closely related to the compound . This research outlines a direct formation process from starting materials in refluxing ethanol, providing a foundation for synthesizing complex molecules like the specified compound (Santilli, Kim, & Wanser, 1971).

Chemical Properties and Reactions

Medvedeva et al. (2010) explored the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, which share a portion of the molecular structure with the compound . This research highlights the influence of substituents on chemical reactions and provides insights into the synthesis of amidine derivatives, which could be relevant for understanding the chemical behavior of the specified compound (Medvedeva et al., 2010).

Properties

IUPAC Name

ethyl 3-[[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O3S/c1-4-28-20(27)18-17(16-15(26(2)3)8-9-23-19(16)30-18)24-11-25-29-10-12-13(21)6-5-7-14(12)22/h5-9,11H,4,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAYDOSOMBDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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